2-Bromothiophene-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

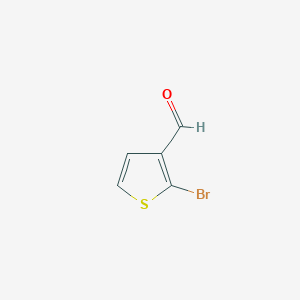

Structure

3D Structure

Properties

IUPAC Name |

2-bromothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrOS/c6-5-4(3-7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEGVQIGIBCTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482184 | |

| Record name | 2-bromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-99-7 | |

| Record name | 2-bromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromothiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of 2-Bromothiophene-3-carbaldehyde in Modern Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromothiophene-3-carbaldehyde is a highly versatile heterocyclic building block that has garnered significant attention in various fields of chemical research. Its unique molecular architecture, featuring a thiophene ring substituted with a bromine atom at the 2-position and a formyl group at the 3-position, offers a rich platform for a multitude of chemical transformations. The presence of these two reactive functional groups allows for the strategic and regioselective introduction of diverse molecular complexities, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials for organic electronics. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its utility in medicinal chemistry and materials science.

Core Applications in Research

The research applications of this compound primarily stem from the reactivity of its bromine and aldehyde functionalities. The bromine atom serves as a handle for carbon-carbon bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The aldehyde group is a versatile functional group that can participate in a wide range of reactions, including nucleophilic additions and condensation reactions, such as the Knoevenagel condensation.

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, this compound is a key intermediate in the synthesis of novel bioactive molecules. The thiophene scaffold is a well-established pharmacophore found in numerous approved drugs, and the ability to functionalize it at two distinct positions allows for the creation of diverse libraries of compounds for biological screening.

Derivatives of this compound have been investigated for their potential as anti-cancer, antibacterial, and anti-inflammatory agents. For instance, the Suzuki-Miyaura coupling of a related isomer, 3-bromothiophene-2-carbaldehyde, with various arylboronic acids has been employed to synthesize a series of 3-aryl-thiophene-2-carbaldehydes. These intermediates were then converted into chalcone derivatives that exhibited significant in vitro antiproliferative activity against human colon cancer cell lines.[1]

Table 1: Anti-Cancer Activity of Chalcone Derivatives Synthesized from a 3-Aryl-thiophene-2-carbaldehyde Precursor [1]

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| 5a | HCT-15 | 21 |

| 5g | HCT-15 | 22.8 |

| Doxorubicin (Ref.) | HCT-15 | 25 |

Furthermore, a series of novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling of the corresponding bromothiophene-2-carbaldehyde, have demonstrated a range of biological activities, including antibacterial, antiurease, and nitric oxide (NO) scavenging capabilities.[2]

Table 2: Biological Activities of 4-Arylthiophene-2-carbaldehyde Derivatives [2]

| Compound | Activity | Target/Assay | IC50 (µg/mL) |

| 2d | Antibacterial | Pseudomonas aeruginosa | 29.7 |

| 2d | NO Scavenging | - | 45.6 |

| 2i | Urease Inhibition | - | 27.1 |

| Streptomycin (Ref.) | Antibacterial | Pseudomonas aeruginosa | 35.2 |

Materials Science and Organic Electronics

In materials science, this compound is a valuable monomer for the synthesis of conjugated polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The thiophene unit is a common component of conducting polymers due to its excellent charge transport properties and environmental stability.[3]

The aldehyde and bromine functionalities of this compound can be utilized to construct donor-acceptor (D-A) copolymers, where the thiophene unit can act as the electron-donating moiety. The ability to introduce different substituents through cross-coupling and condensation reactions allows for the fine-tuning of the polymer's electronic properties, such as the HOMO/LUMO energy levels, which is crucial for optimizing device performance.[3]

Key Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

Experimental Protocol: Synthesis of 3-Aryl-thiophene-2-carboxaldehyde

-

Reagents: 3-Bromothiophene-2-carbaldehyde (1.0 eq.), Arylboronic acid (1.2 eq.), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), Potassium carbonate (2.0 eq.).

-

Solvent: Toluene and Water (4:1 mixture).

-

Procedure:

-

To a solution of 3-bromothiophene-2-carbaldehyde in toluene, add the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Add water to the mixture and degas the reaction vessel by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-thiophene-2-carboxaldehyde.

-

References

2-Bromothiophene-3-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-bromothiophene-3-carbaldehyde, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key spectral data. Furthermore, it outlines a representative synthetic protocol and explores the compound's significance as a precursor to biologically active molecules, particularly in the context of anticancer research.

Chemical Structure and Nomenclature

This compound is an organic compound featuring a five-membered aromatic thiophene ring. It is substituted with a bromine atom at the 2-position and a formyl (aldehyde) group at the 3-position.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Bromo-3-formylthiophene, 2-bromo-3-thiophenecarboxaldehyde

-

CAS Number: 1860-99-7[1]

-

Molecular Formula: C₅H₃BrOS[1]

-

Molecular Weight: 191.05 g/mol [1]

-

Chemical Structure:

-

SMILES: O=Cc1c(Br)scc1

-

InChI: 1S/C5H3BrOS/c6-5-4(3-7)1-2-8-5/h1-3H

-

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is presented below. This data is crucial for its identification, handling, and use in chemical reactions.

| Property | Value | Reference |

| Physical Form | Yellow to brown solid or liquid | |

| Melting Point | 34 °C | |

| Boiling Point | 60 °C at 760 mmHg | |

| ¹H NMR | Aldehyde proton (singlet): δ 9.5-10.5 ppm; Thiophene ring protons (doublets): H-5 and H-4 with coupling constant (³JHH) of ~5-6 Hz. | |

| ¹³C NMR | Data available, confirms carbonyl and aromatic carbons. | |

| Infrared (IR) | Characteristic carbonyl (C=O) stretching frequency. | |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the formylation of a pre-brominated thiophene precursor. The Vilsmeier-Haack reaction is a widely employed method for introducing a formyl group onto electron-rich heterocyclic rings like thiophene.

Representative Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of 2-bromothiophene to yield this compound.

Materials:

-

2-Bromothiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium acetate solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for elution)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromothiophene (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to N,N-dimethylformamide (3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 15-30 minutes at this temperature.

-

Reaction: Slowly add the freshly prepared Vilsmeier reagent to the solution of 2-bromothiophene via the dropping funnel, maintaining the reaction temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Development and Biological Activity

Halogenated thiophenes, such as this compound, are valuable precursors in the synthesis of more complex molecules with diverse biological activities. The bromine atom serves as a reactive site for various cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of different functional groups. The aldehyde group is also highly versatile and can be transformed into a wide range of other functionalities.

Thiophene derivatives have shown promise in anticancer research. Studies have indicated that certain substituted thiophenes can exhibit potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow from the starting material to the synthesis of this compound and its subsequent derivatization for potential biological applications.

Caption: Synthetic pathway to this compound and its derivatives.

Hypothetical Signaling Pathway for Thiophene-Induced Apoptosis

Based on the observed biological activities of various thiophene derivatives in cancer cells, a plausible mechanism of action involves the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.

Caption: Hypothetical pathway of thiophene derivative-induced apoptosis.

This guide serves as a foundational resource for professionals engaged in organic synthesis and drug discovery. The versatile chemistry of this compound continues to make it a valuable intermediate in the development of novel therapeutic agents.

References

In-Depth Technical Guide to 2-Bromothiophene-3-carbaldehyde (CAS Number: 1860-99-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, potential hazards, and toxicological information for 2-Bromothiophene-3-carbaldehyde (CAS No. 1860-99-7). The information is intended to support researchers, scientists, and professionals in drug development and other scientific disciplines in the safe handling, assessment, and application of this compound.

Chemical and Physical Properties

This compound is a halogenated heterocyclic aldehyde. Its thiophene ring structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1860-99-7 | [1] |

| Molecular Formula | C₅H₃BrOS | [1] |

| Molecular Weight | 191.05 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 60 °C | Not specified |

| Density (Predicted) | 1.789 g/cm³ | Not specified |

| InChI Key | MMEGVQIGIBCTHI-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1sccc1Br | [1] |

Hazards and Toxicological Information

This compound is classified as a hazardous substance. The available data indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation and skin sensitization.[1]

Table 2: Hazard Identification and Classification

| Hazard | GHS Classification | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |

Experimental Protocols

Detailed experimental protocols for assessing the key toxicological endpoints of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines are internationally recognized and provide a framework for the reproducible and reliable assessment of chemical hazards.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[4][5][6][7][8]

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats), are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water.

-

Dose Preparation: The test substance is typically administered in a constant volume by gavage. The vehicle used should be inert and not interfere with the absorption of the test substance.

-

Dose Administration: A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Data Analysis: The toxic class of the substance is determined based on the number of mortalities at each dose level.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[9][10][11][12][13]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Test Area Preparation: The fur on the back of the animal is clipped 24 hours before the test.

-

Application of Test Substance: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) and graded according to a scoring system.

-

Data Analysis: The mean scores for erythema and edema are calculated to determine the irritation potential of the substance.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.[2][14][15][16][17]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application of Test Substance: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific time points (e.g., 1, 24, 48, and 72 hours) and graded according to a scoring system.

-

Data Analysis: The scores for each ocular reaction are used to determine the overall irritation potential of the substance.

Potential Mechanism of Action and Signaling Pathways

Specific studies on the mechanism of action of this compound are limited. However, the toxicity of many thiophene-containing compounds is known to be mediated by their metabolic activation.[18][19]

Cytochrome P450 (CYP450) enzymes in the liver can metabolize the thiophene ring to form reactive electrophilic intermediates, such as S-oxides and epoxides.[18][19] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.

Furthermore, various thiophene derivatives have been shown to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis, which is a programmed cell death pathway.[3][20][21][22][23][24] The induction of apoptosis can occur through various signaling pathways, often involving the activation of caspases and the disruption of mitochondrial function.[20][24]

Visualizations

Caption: Workflow for the hazard assessment of a chemical substance.

Caption: Proposed metabolic activation of the thiophene ring.

References

- 1. store.astm.org [store.astm.org]

- 2. oecd.org [oecd.org]

- 3. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. youtube.com [youtube.com]

- 8. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. nucro-technics.com [nucro-technics.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. researchgate.net [researchgate.net]

- 19. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scirp.org [scirp.org]

- 22. benchchem.com [benchchem.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

The Versatility of 2-Bromothiophene-3-carbaldehyde: A Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiophene-3-carbaldehyde, a bifunctional heterocyclic compound, has emerged as a pivotal building block in modern organic synthesis. Its unique structure, featuring a reactive aldehyde group and a bromine atom on a thiophene ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing its application in key carbon-carbon and carbon-heteroatom bond-forming reactions. It is an invaluable intermediate in the synthesis of a wide array of functional molecules, from pharmaceutical agents to advanced organic materials.[1][2][3] This technical document will delve into the core reactions, provide detailed experimental protocols, present quantitative data for comparative analysis, and illustrate key synthetic pathways.

Core Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its two primary functional groups. The aldehyde group readily participates in nucleophilic additions and condensation reactions, while the bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a diverse range of chemical transformations, making it a highly sought-after starting material.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. This compound is an excellent substrate for several of these transformations.

The Suzuki-Miyaura coupling is a versatile method for the formation of aryl-aryl bonds. The reaction of this compound with various arylboronic acids, in the presence of a palladium catalyst and a base, yields 2-arylthiophene-3-carbaldehydes. These products are important intermediates in the synthesis of pharmaceuticals and organic electronic materials.[3][4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

To a solution of this compound (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) is added phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford 2-phenylthiophene-3-carbaldehyde.[2][5]

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 82 |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 78 |

| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing conjugated enynes and aryl alkynes, which are valuable precursors for more complex molecules and have applications in materials science.[6][7]

Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (10 mL) is degassed with argon. The reaction mixture is stirred at 60 °C for 6 hours. After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford 2-(phenylethynyl)thiophene-3-carbaldehyde.[8]

Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | 60 | 6 | 92 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 8 | 85 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | THF | 65 | 10 | 88 |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | 50 | 12 | 78 |

Diagram 2: General Workflow for Sonogashira Coupling

Caption: General experimental workflow for Sonogashira coupling.

Reactions of the Aldehyde Group

The aldehyde functionality of this compound is a versatile handle for a variety of synthetic transformations.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide generates a 2-bromo-3-(alkenyl)thiophene derivative. The stereochemical outcome of the reaction can often be controlled by the choice of the ylide (stabilized or non-stabilized) and the reaction conditions.[9][10]

Detailed Experimental Protocol: Wittig Reaction of this compound with Benzyltriphenylphosphonium chloride

To a suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL) at 0 °C is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The resulting deep red solution of the ylide is stirred at 0 °C for 30 minutes. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography to afford 2-bromo-3-styrylthiophene.[10]

Table 3: Wittig Reaction of this compound with Various Phosphorus Ylides

| Entry | Phosphonium Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyltriphenylphosphonium chloride | n-BuLi | THF | rt | 12 | 80 (E/Z mixture) |

| 2 | Methyltriphenylphosphonium bromide | NaH | DMSO | rt | 6 | 88 |

| 3 | (Carbethoxymethyl)triphenylphosphonium bromide | K₂CO₃ | CH₂Cl₂ | reflux | 24 | 95 (E-isomer) |

| 4 | Allyltriphenylphosphonium bromide | t-BuOK | THF | 0 to rt | 8 | 75 |

Diagram 3: Mechanism of the Wittig Reaction

Caption: Simplified mechanism of the Wittig reaction.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form a C=C bond. This compound readily undergoes Knoevenagel condensation with various active methylene compounds to produce α,β-unsaturated products, which are valuable intermediates in the synthesis of pharmaceuticals and dyes.[1][11]

Detailed Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

A mixture of this compound (1.0 mmol), malononitrile (1.1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature for 2 hours. The precipitate formed is collected by filtration, washed with cold ethanol, and dried to give 2-((2-bromothiophen-3-yl)methylene)malononitrile.[12][13]

Table 4: Knoevenagel Condensation of this compound with Active Methylene Compounds

| Entry | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Malononitrile | Piperidine | Ethanol | rt | 2 | 95 |

| 2 | Ethyl cyanoacetate | Ammonium acetate | Acetic acid | 100 | 4 | 88 |

| 3 | Diethyl malonate | Piperidine | Toluene | reflux | 12 | 75 |

| 4 | Barbituric acid | None | Water | reflux | 3 | 92 |

Applications in the Synthesis of Complex Molecules

The versatility of this compound makes it a valuable precursor for the synthesis of a variety of complex and biologically active molecules, as well as functional materials.

Synthesis of Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including kinase inhibition, and are therefore of great interest in drug discovery.[14][15][16][17] A common synthetic route to these compounds involves the initial functionalization of this compound.

Diagram 4: Synthetic Pathway to Thieno[3,2-d]pyrimidines

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR [m.chemicalbook.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. adichemistry.com [adichemistry.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. bhu.ac.in [bhu.ac.in]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Halogenated Thiophenes: A Cornerstone in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Halogenated thiophenes have emerged as indispensable building blocks in the realm of synthetic chemistry, underpinning significant advancements in pharmaceuticals, organic electronics, and functional materials. Their unique electronic properties and versatile reactivity make them prized synthons for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of halogenated thiophenes, with a focus on providing practical experimental details and comparative data for laboratory applications.

Synthesis of Halogenated Thiophenes

The introduction of halogen atoms onto the thiophene ring can be achieved through various methods, with direct halogenation being the most common. The regioselectivity of these reactions is highly dependent on the reaction conditions and the halogenating agent employed.

Direct Halogenation:

Thiophene undergoes electrophilic substitution preferentially at the C2 and C5 positions due to the activating effect of the sulfur atom.

-

Bromination: The bromination of thiophene can yield either 2-bromothiophene or 2,5-dibromothiophene depending on the stoichiometry of the bromine used.[1][2] For instance, reacting thiophene with one equivalent of bromine in a solvent like carbon tetrachloride at low temperatures predominantly affords 2-bromothiophene.[1] The use of excess bromine or harsher conditions leads to the formation of 2,5-dibromothiophene.[2][3][4] A mixture of bromine and 48% hydrobromic acid can also be used for a smooth reaction.[4][5] Another approach involves the use of N-bromosuccinimide (NBS) as a milder brominating agent.[3]

-

Chlorination and Iodination: Similar to bromination, chlorination and iodination can be achieved using appropriate halogenating agents. For instance, a copper-mediated halocyclization using sodium halides has been reported for the synthesis of 3-halothiophenes.[6][7]

Other Synthetic Routes:

While direct halogenation is widely used, other methods offer alternative pathways to specific halogenated thiophene isomers. These can include ring-closing reactions of appropriately substituted precursors or metal-catalyzed processes.[8][9][10] For instance, a regioselective synthesis of 2,4-disubstituted thiophenes has been established using Lawesson's reagent.[9]

Key Reactions and Reactivity

The halogen atoms on the thiophene ring serve as versatile handles for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Metal-Halogen Exchange and Lithiation:

Halogenated thiophenes, particularly bromothiophenes, readily undergo metal-halogen exchange with organolithium reagents like n-butyllithium (n-BuLi) to form highly reactive lithiated thiophene intermediates.[11][12][13] This reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The resulting thienyllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups onto the thiophene ring.[11][12] This method is a powerful tool for the synthesis of substituted thiophenes.[14]

Palladium-Catalyzed Cross-Coupling Reactions:

Halogenated thiophenes are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for the halogen is I > Br > Cl.[15]

-

Suzuki-Miyaura Coupling: This reaction couples a halogenated thiophene with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base.[15][16][17][18][19][20] It is a widely used method for the synthesis of aryl- and heteroaryl-substituted thiophenes.[13][20] 2-Bromothiophene generally exhibits higher reactivity than 3-bromothiophene in these couplings.[13]

-

Stille Coupling: The Stille coupling involves the reaction of a halogenated thiophene with an organostannane reagent, catalyzed by a palladium complex.[12][21][22][23][24][25] This reaction is known for its tolerance of a wide range of functional groups.[12]

-

Heck Reaction: In the Heck reaction, a halogenated thiophene is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[13]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling a halogenated thiophene with an amine in the presence of a palladium catalyst and a base.[13][15]

-

Sonogashira Coupling: This coupling reaction involves the reaction of a halogenated thiophene with a terminal alkyne, catalyzed by palladium and copper complexes, to yield alkynylthiophenes.

-

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the organometallic partner to couple with a halogenated thiophene, catalyzed by a nickel or palladium complex.[21]

Applications in Drug Development and Materials Science

The versatility of halogenated thiophenes makes them crucial intermediates in the synthesis of a wide range of functional molecules.

Pharmaceuticals:

The thiophene moiety is a common scaffold in many pharmaceutical drugs.[6][7] Halogenated thiophenes serve as key starting materials for the synthesis of drugs like the antithrombotic agent clopidogrel, which is derived from 2-bromothiophene.[26][27] The ability to functionalize the thiophene ring at specific positions through the reactions described above is critical for structure-activity relationship (SAR) studies in drug discovery.

Organic Electronics:

Halogenated thiophenes are fundamental building blocks for the synthesis of conjugated polymers, such as polythiophenes, which are widely used in organic electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3][28][29][30][31] The properties of these polymers can be fine-tuned by introducing different substituents on the thiophene ring, often via reactions of halogenated precursors. For example, 2,5-dibromothiophene is a key monomer for the synthesis of poly(3-alkylthiophene)s (P3ATs), a class of well-studied conducting polymers.[32]

Experimental Protocols

Below are detailed methodologies for key experiments involving halogenated thiophenes.

Synthesis of 2-Bromothiophene [1]

-

Materials: Thiophene (1 mole), bromine (1.1 mole), carbon tetrachloride (600 ml), powdered sodium hydroxide (15 g).

-

Procedure:

-

A solution of bromine in 300 ml of carbon tetrachloride is added dropwise over 4 hours to a stirred mixture of thiophene in 300 ml of carbon tetrachloride, cooled in an ice bath.

-

After the addition is complete, the solvent is removed under reduced pressure.

-

The residue is heated with powdered sodium hydroxide for 4 hours on a steam bath with occasional stirring.

-

The solution is decanted from the sodium hydroxide, which is then washed with carbon tetrachloride.

-

Distillation of the combined organic phases through a column affords 2-bromothiophene.

-

Synthesis of 2,5-Dibromothiophene [2][3]

-

Materials: Thiophene (297 g), bromine (950 g), benzene (equal volume to thiophene), ethanol (700 ml), sodium hydroxide (250 g).

-

Procedure:

-

Bromine is added to a mixture of thiophene and benzene as quickly as possible without the escape of bromine vapor.

-

Once the evolution of hydrogen bromide has slowed, ethanol and sodium hydroxide are added.

-

The mixture is boiled under reflux for 16 hours.

-

After cooling, the mixture is diluted with water, and the organic layer is separated.

-

Distillation of the organic layer through a column yields 2,5-dibromothiophene.

-

General Protocol for Lithiation of 3-Bromothiophene [11][12]

-

Materials: 3-Bromothiophene (1.0 eq), anhydrous THF, n-butyllithium (1.1 eq), electrophile (1.2 eq), saturated aqueous NH₄Cl solution, diethyl ether or ethyl acetate, anhydrous MgSO₄ or Na₂SO₄.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-bromothiophene in anhydrous THF to a concentration of approximately 0.2-0.5 M.

-

Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes.

-

Slowly add n-butyllithium dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Add the desired electrophile dropwise while maintaining the temperature at -78 °C.

-

Stir at -78 °C for another hour before slowly warming to room temperature and stirring for an additional 1-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

General Protocol for Suzuki Coupling of a Bromothiophene [13][16]

-

Materials: Bromothiophene (1.0 mmol), arylboronic acid (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents), degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Procedure:

-

In an oven-dried Schlenk flask, combine the bromothiophene, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

General Protocol for Stille Coupling of a Bromothiophene [12]

-

Materials: Bromothiophene (1.0 equivalent), organostannane reagent (1.0-1.2 equivalents for mono-substitution, 2.2-2.5 equivalents for di-substitution), palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), anhydrous and degassed solvent.

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.

-

Heat the reaction mixture to a temperature typically between 80-120 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

-

To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

-

Filter the mixture through a pad of Celite.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data Summary

| Reaction | Halogenated Thiophene | Coupling Partner/Electrophile | Catalyst/Reagent | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Suzuki Coupling | 2-Bromothiophene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O | 80 | 12 | ~85-95 | [13] |

| Suzuki Coupling | 3-Bromothiophene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O | 80 | 12 | ~80-90 | [13] |

| Suzuki Coupling | 2,5-dibromo-3-hexylthiophene | Arylboronic acids (2.5 mmol) | Pd(PPh₃)₄ (6 mol%) | K₃PO₄ / 1,4-Dioxane/H₂O | 90 | 12 | - | [19] |

| Stille Coupling | 3,4-dibromothiophene | Organostannane | Pd₂(dba)₃ | - / Anhydrous, degassed solvent | 80-120 | - | - | [12] |

Visualizing Synthetic Pathways

DOT Language Scripts for Key Transformations:

Conclusion

Halogenated thiophenes are undeniably a class of privileged building blocks in synthetic organic chemistry. Their straightforward synthesis and the exceptional versatility of the carbon-halogen bond allow for the construction of a vast array of complex and valuable molecules. From life-saving pharmaceuticals to cutting-edge electronic materials, the impact of these simple heterocycles is profound and continues to grow. This guide has provided a foundational understanding of their synthesis, reactivity, and applications, along with practical experimental guidance. It is anticipated that the continued exploration of the chemistry of halogenated thiophenes will lead to further innovations and discoveries across the scientific disciplines.

References

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective synthesis of 2,4-disubstituted thiophenes | Scilit [scilit.com]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 22. Stille Coupling | NROChemistry [nrochemistry.com]

- 23. Stille Coupling [organic-chemistry.org]

- 24. jk-sci.com [jk-sci.com]

- 25. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]

- 26. 2-Bromothiophene synthesis - chemicalbook [chemicalbook.com]

- 27. guidechem.com [guidechem.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. taylorandfrancis.com [taylorandfrancis.com]

- 30. researchgate.net [researchgate.net]

- 31. Polythiophene Derivatives -Based Materials for Organic Field Effect Transistors and Photovoltaic Cells | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 32. jocpr.com [jocpr.com]

The Synthetic Versatility of 2-Bromothiophene-3-carbaldehyde: A Guide to Novel Reactions

Abstract

2-Bromothiophene-3-carbaldehyde is a versatile heterocyclic building block prized in medicinal chemistry and materials science. Its unique arrangement of a reactive aldehyde and a bromine-substituted thiophene ring opens a gateway to a diverse array of chemical transformations. This guide provides an in-depth exploration of novel and synthetically valuable reactions starting from this compound, including palladium-catalyzed cross-couplings, condensation reactions, and the synthesis of fused heterocyclic systems. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to empower researchers in leveraging this potent synthon for the development of novel molecular architectures.

Introduction: The Utility of a Bifunctional Synthon

The this compound scaffold is of significant interest due to the orthogonal reactivity of its two key functional groups. The aldehyde group serves as a versatile handle for nucleophilic additions and condensation reactions, allowing for chain extension and the formation of diverse C=C and C-N bonds.[1] Simultaneously, the C-Br bond at the 2-position is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, alkynyl, and amino substituents. This dual reactivity allows for stepwise or one-pot functionalization, leading to highly complex and substituted thiophene derivatives, which are core motifs in numerous pharmaceuticals and organic materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized C-C and C-N bond formation, and this compound is an excellent substrate for these transformations. The electron-withdrawing nature of the adjacent aldehyde group can influence the reactivity of the C-Br bond, facilitating key steps in the catalytic cycles.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl structures by coupling an organohalide with a boronic acid or ester.[2][3] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde present in the substrate.[2]

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic ester | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene/Water (4:1) | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene/Water (4:1) | 90 | 88 |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene/Water (4:1) | 90 | 92 |

Data adapted from analogous reactions with 4-bromothiophene-2-carbaldehyde.[2]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[4][5] This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important structures in materials science and natural product chemistry. The reaction is typically co-catalyzed by palladium and copper(I) iodide.[6]

Table 2: Typical Sonogashira Coupling Conditions

| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(CF₃COO)₂ (2.5%) | CuI (5%) | Et₃N | DMF | 100 | 72-96 |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (2%) | Et₃N | THF | 65 | ~95 |

| 1-Heptyne | Pd(PPh₃)₂Cl₂ (2%) | CuI (2%) | Et₃N | THF | 65 | High |

Data adapted from general and specific Sonogashira protocols.[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a robust method for synthesizing aryl amines from aryl halides.[5][8] This reaction has broad utility in pharmaceuticals, where the arylamine motif is prevalent. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency.[5][9]

Table 3: Typical Buchwald-Hartwig Amination Conditions

| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOtBu | Toluene | 100-110 | High |

| Aniline | Pd(OAc)₂ (1-2%) | BINAP (1.5-3%) | Cs₂CO₃ | Toluene | 100 | Moderate-High |

| N-Methylaniline | [Pd(allyl)Cl]₂ (0.5-1%) | t-BuXPhos (2%) | NaOtBu | Toluene | 80-100 | High |

Data compiled from general protocols for aryl bromides.[4][10]

Aldehyde-Centric Transformations

The aldehyde functionality of this compound is a focal point for building molecular complexity, primarily through the formation of new carbon-carbon double bonds.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield an α,β-unsaturated product.[11] This reaction is typically catalyzed by a weak base like piperidine or ammonium acetate.[11][12]

Table 4: Knoevenagel Condensation Conditions

| Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) |

| Malononitrile | Piperidine (cat.) | Ethanol | Reflux, 1-2 h | 85-95 |

| Ethyl cyanoacetate | Basic Alumina | Solvent-free | Microwave, 3-5 min | High |

| Barbituric acid | None | Water | Reflux, 2-4 h | Good |

Data adapted from protocols for related nitrothiophene-carbaldehydes.[12]

Wittig Reaction

The Wittig reaction provides a reliable method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent). This method is highly valuable for its predictability in positioning the double bond.

Table 5: Typical Wittig Reaction Conditions

| Wittig Salt | Base | Solvent | Conditions | Yield (%) |

| Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane/Water | RT, 10-30 min | Good-Excellent |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 °C to RT | High |

| (Carbethoxymethyl)triphenylphosphonium bromide | NaHCO₃ (aq) | Diethyl ether | RT, 1 h | ~70-80 |

Data adapted from general Wittig protocols.[3]

Synthesis of Fused Heterocycles: Thienopyridines

A significant application of this compound and its derivatives is the synthesis of thienopyridines, a class of fused heterocycles with important biological activities.[8] One common strategy is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. By first converting the 2-bromo substituent to an amino group (e.g., via Buchwald-Hartwig amination), the resulting 2-aminothiophene-3-carbaldehyde becomes an ideal substrate for constructing a fused pyridine ring.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Adapted from Rasheed et al. for a related bromothiophene-carbaldehyde.[2]

-

To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 4-bromothiophene-2-carbaldehyde (1.0 equiv), the desired arylboronic acid or ester (1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

-

Add the solvent system (e.g., Toluene/Water 4:1) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylthiophene-2-carbaldehyde.

General Protocol for Knoevenagel Condensation

Adapted from BenchChem protocols for a related nitro-substrate.[12]

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.

-

Add the active methylene compound (e.g., malononitrile, 1.1 equiv) and stir until fully dissolved.

-

Add a catalytic amount of piperidine (~0.1 equiv) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).

-

Maintain reflux for 1-2 hours, monitoring the reaction by TLC.

-

After completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

General Protocol for Wittig Reaction

Adapted from a general procedure using phase-transfer conditions.[3]

-

To a reaction tube, add benzyltriphenylphosphonium chloride (1.2 equiv), this compound (1.0 equiv), and dichloromethane (DCM, ~1.0 M concentration).

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise.

-

Cap the tube and shake or stir vigorously for 30 minutes at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the mixture with additional DCM and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the alkene.

Conclusion

This compound stands as a powerful and versatile intermediate for organic synthesis. The reliable and high-yielding protocols for palladium-catalyzed cross-coupling and aldehyde condensation reactions described herein provide a robust toolkit for researchers. These methods enable the straightforward synthesis of highly functionalized thiophenes and complex fused-ring systems like thienopyridines, paving the way for the discovery of new therapeutic agents and advanced organic materials. The strategic application of these reactions will undoubtedly continue to drive innovation in chemical science.

References

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Friedlaender Synthesis [organic-chemistry.org]

Fundamental reaction mechanisms involving 2-Bromothiophene-3-carbaldehyde

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 2-Bromothiophene-3-carbaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates two key functional groups: a bromine atom at the 2-position and a carbaldehyde group at the 3-position. This unique arrangement allows for a diverse array of chemical transformations. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the aldehyde group provides a site for nucleophilic additions, condensations, and subsequent cyclizations. This guide provides a detailed technical overview of the core reaction mechanisms involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in complex synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the thiophene ring makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational for building molecular complexity by forming new C-C and C-N bonds. Generally, the reactivity of halothiophenes in these couplings is high, with the C2 position being more electron-deficient and thus more susceptible to oxidative addition than other positions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[2][3] It is widely used due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions.[3][4]

Reaction Mechanism: The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]

-

Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide.[4][5] This step is facilitated by a base.[4]

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[5]

Experimental Protocol: General Procedure for Suzuki Coupling A representative procedure for a similar substrate involves the following steps.[6]

-

To a solution of this compound (1.0 equiv) in a dioxane/water mixture (e.g., 6:1 v/v), add the desired arylboronic acid (1.1 equiv) and a base such as potassium carbonate (2.0 equiv).[6]

-

Spurge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[1][6]

-

Heat the reaction mixture to 80-90 °C and monitor its progress using TLC or GC-MS.[1][6]

-

Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Aryl Halide Isomer | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |

| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[1] |

Heck Reaction

The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene.[7][8] The reaction is highly valuable for forming C(sp²)–C(sp²) bonds and exhibits excellent trans selectivity.[8]

Reaction Mechanism: The mechanism is similar to other palladium-catalyzed couplings:[7][9]

-

Oxidative Addition: Pd(0) adds to the aryl bromide, forming an Ar-Pd(II)-Br complex.[7]

-

Alkene Coordination & Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond (migratory insertion).[9]

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a hydrido-palladium complex.[10]

-

Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the H-Pd(II)-Br species.

Experimental Protocol: General Procedure for Heck Reaction

-

In a reaction vessel, combine this compound (1.0 equiv), the desired alkene (1.2-1.5 equiv), a palladium precatalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 equiv).

-

Add a suitable solvent (e.g., DMF or acetonitrile) and a base, typically an amine base like triethylamine (Et₃N, 2.0 equiv).[7]

-

Deoxygenate the mixture by bubbling with an inert gas.

-

Heat the reaction to 80-120 °C until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts, dry over a desiccant, and concentrate.

-

Purify the residue via column chromatography.

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling process that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt cocatalyst, along with an amine base.[11][12]

Reaction Mechanism: The reaction involves two interconnected catalytic cycles:

-

Palladium Cycle: This cycle is analogous to other cross-coupling reactions, starting with the oxidative addition of the Pd(0) catalyst to this compound.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate.[13] This species is more nucleophilic than the alkyne itself.

-

Transmetalation: The crucial step is the transfer of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination to yield the alkyne-substituted thiophene and regenerate the Pd(0) catalyst.[13]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a flask containing this compound (1.0 equiv) and a terminal alkyne (1.2 equiv), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and a copper(I) cocatalyst (e.g., CuI, 0.04 equiv).

-

Add a solvent such as THF or DMF and an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).

-

Stir the reaction under an inert atmosphere at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove amine salts and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water and brine, and dry.

-

Purify the product by column chromatography.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (stannane).[14] It is known for its tolerance of a wide variety of functional groups, and the organotin reagents are generally not sensitive to moisture or air.[14] However, the toxicity of tin compounds is a significant drawback.[14]

Reaction Mechanism: The catalytic cycle for the Stille coupling is analogous to the Suzuki reaction and consists of three main steps:[14][15]

-

Oxidative Addition: A Pd(0) species inserts into the C-Br bond of the thiophene substrate.[14]

-

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium(II) complex.[15]

-

Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.[14]

Experimental Protocol: General Procedure for Stille Coupling A general procedure adapted for this substrate is as follows:[14]

-

To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv), and an additive like CuI (0.1 equiv) or LiCl (5.3 equiv) in an anhydrous solvent like DMF.[14]

-

Purge the flask with argon for 10 minutes before adding the organotin reagent (1.1-1.2 equiv).[14]

-

Heat the solution to 40-80 °C and stir for several hours to days, monitoring by TLC or LC-MS.[14]

-

Upon completion, cool the mixture and perform a workup. This may involve washing with an aqueous solution of KF or NH₃·H₂O to remove tin byproducts.[14]

-

Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, dry, and concentrate.

-

Purify the crude material by flash chromatography to afford the coupled product.[14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[16][17] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[16][18]

Reaction Mechanism: The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[16][17] The development of bulky, electron-rich phosphine ligands (Buchwald ligands) has been critical to the reaction's success.[18]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination A protocol for amination of substituted bromothiophenes involves the following:[19]

-

Charge a reaction tube with a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), a suitable ligand (e.g., Xantphos, 0.04 equiv), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv).

-

Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

-

Add an anhydrous solvent like dioxane or toluene.[19]

-

Seal the tube and heat the mixture to 80-120 °C, stirring until the reaction is complete (monitored by LC-MS).[19]

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water, dry the organic layer, and concentrate.

-

Purify the product using column chromatography.

Reactions of the Aldehyde Moiety

The aldehyde group at the 3-position is a versatile functional handle for chain extension and the formation of new C=C double bonds.

Wittig Reaction

The Wittig reaction transforms an aldehyde or ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[20][21] This reaction is a cornerstone of organic synthesis for C=C bond formation.[20]

Reaction Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[20] This intermediate then collapses in a reverse [2+2] cycloaddition to yield the alkene and triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward.[20][21]

Experimental Protocol: General Procedure for Wittig Reaction The ylide is typically prepared in situ.[20]

-

Ylide Formation: In a flame-dried, two-neck flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equiv) in an anhydrous solvent like THF.[21] Cool the suspension to 0 °C or -78 °C.

-

Add a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), dropwise until the characteristic color of the ylide appears (often deep red or orange).[20] Stir for 30-60 minutes.

-

Aldehyde Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it slowly to the ylide solution at low temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base.[22] The reaction produces a stable α,β-unsaturated product.[22]

Reaction Mechanism:

-

The basic catalyst (e.g., piperidine, ammonium acetate) deprotonates the active methylene compound to form a resonance-stabilized carbanion.

-

The carbanion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

-

The resulting alkoxide intermediate is protonated.

-

A final elimination (dehydration) step, often promoted by heat, yields the C=C double bond of the final product.

Experimental Protocol: General Procedure for Knoevenagel Condensation A typical procedure involves the following:[23]

-

Dissolve this compound (1.0 equiv) and the active methylene compound (e.g., malononitrile or diethyl malonate, 1.0-1.1 equiv) in a suitable solvent like ethanol, toluene, or acetic acid.

-

Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

-

Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon cooling.

-

If precipitation occurs, collect the product by filtration and wash with a cold solvent (e.g., ethanol).

-

If the product is soluble, concentrate the reaction mixture and purify by recrystallization or column chromatography.

Table 2: Condensation of Aldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 3-Formylchromone | 2-Thioxoimidazolidin-4-one | Piperidine | Acetic Acid | Reflux, 20 min | 74-78%[23] |

| Aromatic Aldehydes | 1,3-Diketones | Mg/Al-LDH | THF | Reflux | Good yields[24] |

Physical and Spectroscopic Data

Table 3: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃BrOS | [25] |

| Molecular Weight | 191.05 g/mol | [25][26] |

| CAS Number | 1860-99-7 | [26] |

| Appearance | Solid | [25] |